molecular formula C11H9ClN2O3 B2809768 1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926232-59-9

1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2809768
CAS No.: 926232-59-9
M. Wt: 252.65
InChI Key: RIWSEKKEBZUIFG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group, a keto group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with maleic anhydride to yield the desired pyridazine derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, with the reaction temperature maintained around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions that may include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2,3-dihydro-1H-pyridazine-3,6-dione: Similar structure but with different functional groups.

    1-(4-Chlorophenyl)-4,5-dihydro-1H-pyridazine-3,6-dione: Another related compound with variations in the pyridazine ring.

    1-(4-Chlorophenyl)-6-hydroxy-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A hydroxylated derivative with different chemical properties.

Uniqueness

1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWSEKKEBZUIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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